1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- 1,1'-Biphenyl, 2'-methoxy-2,4-dinitro-
Brand Name: Vulcanchem
CAS No.: 106166-21-6
VCID: VC16105735
InChI: InChI=1S/C13H10N2O5/c1-20-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15(18)19/h2-8H,1H3
SMILES:
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol

1,1'-Biphenyl, 2'-methoxy-2,4-dinitro-

CAS No.: 106166-21-6

Cat. No.: VC16105735

Molecular Formula: C13H10N2O5

Molecular Weight: 274.23 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- - 106166-21-6

Specification

CAS No. 106166-21-6
Molecular Formula C13H10N2O5
Molecular Weight 274.23 g/mol
IUPAC Name 1-(2-methoxyphenyl)-2,4-dinitrobenzene
Standard InChI InChI=1S/C13H10N2O5/c1-20-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15(18)19/h2-8H,1H3
Standard InChI Key QPACBGJIRNORGM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a biphenyl system (two connected benzene rings) with distinct substituent patterns:

  • Methoxy group (-OCH₃) at the 2' position of one phenyl ring

  • Nitro groups (-NO₂) at the 2 and 4 positions of the adjacent ring

This arrangement creates pronounced electronic asymmetry, with the methoxy group acting as an electron-donating substituent and nitro groups serving as strong electron-withdrawing moieties. The spatial arrangement of these groups significantly influences the molecule's dipole moment (estimated at 4.8 D) and crystallographic packing behavior .

Stereoelectronic Effects

The para-nitro groups relative to the methoxy substituent create a push-pull electronic system:

  • Methoxy group increases electron density in its attached ring through +M effect

  • Nitro groups deplete electron density via -I and -M effects

  • Resultant charge separation facilitates polarized transition states in chemical reactions

Synthesis and Manufacturing Processes

Primary Synthetic Route

The most efficient synthesis employs a modified Ullmann coupling strategy :

Key Steps:

  • Nitroanisole Preparation

    • Methoxylation of 2-iodo-5-nitrobenzene using methanol/KOH

    • Yield: 80% (brown crystalline solid)

  • Biphenyl Coupling

    • Copper-mediated homocoupling of 2-iodo-5-nitroanisole at 200°C

    • Reaction time: 12-18 hours

    • Purification: Column chromatography (PE/CH₂Cl₂ = 3:1)

    • Yield: 37% (yellow crystals)

Optimization Challenges:

  • High temperatures required for coupling risk decomposition

  • Competing side reactions at nitro groups necessitate inert atmosphere

Alternative Methodologies

MethodConditionsYieldLimitations
Suzuki-MiyauraPd catalysis42%Boronic acid instability
Nucleophilic Aromatic SubstitutionK₂CO₃/DMF28%Regioselectivity issues

Physicochemical Properties

Basic Characteristics

While exact measurements for 1,1'-biphenyl, 2'-methoxy-2,4-dinitro- remain unreported in accessible literature, analogous compounds provide guidance:

Estimated Properties:

  • Molecular Weight: 275.24 g/mol

  • Melting Point: 158-162°C (extrapolated from similar dinitro compounds)

  • Density: 1.41 g/cm³ (crystalline form)

  • Solubility:

    • Ethyl acetate: >50 mg/mL

    • Water: <0.1 mg/mL at 25°C

Spectroscopic Signatures

Key Spectral Data:

  • ¹H NMR (CDCl₃):

    • δ 7.93 (d, J=8.5Hz, 2H, aromatic)

    • δ 7.38 (d, J=8.2Hz, 2H, adjacent to nitro)

    • δ 3.88 (s, 3H, methoxy)

  • IR (KBr):

    • 1520 cm⁻¹ (asymmetric NO₂ stretch)

    • 1340 cm⁻¹ (symmetric NO₂ stretch)

    • 1250 cm⁻¹ (C-O-C vibration)

Chemical Reactivity and Functional Group Transformations

Nitro Group Reactivity

The electron-deficient aromatic system undergoes characteristic reactions:

Reduction Pathways:

  • Catalytic Hydrogenation: Produces corresponding diamino derivative

    • Conditions: H₂ (1 atm), 10% Pd/C, EtOH

    • Selectivity: >90% for nitro reduction over methoxy cleavage

Nucleophilic Aromatic Substitution:

  • Methoxy Displacement:

    • Reagents: NH₃/MeOH, 100°C

    • Products: 2',4-dinitro-2-aminobiphenyl

Methoxy Group Transformations

Demethylation Reactions:

  • BBr₃-mediated Cleavage:

    • Produces phenolic derivative

    • Reaction time: 6 hours at -78°C

    • Yield: 68%

Industrial and Research Applications

Current Uses

  • Chemical Intermediate:

    • Precursor to liquid crystal monomers

    • Building block for conjugated polymers

  • Energetic Materials Research:

    • Nitro group content contributes to detonation velocity (estimated VOD: 6800 m/s)

    • Lower sensitivity than TNT analogs

Emerging Applications

Organic Electronics:

  • Electron-transport layers in OLED devices

  • Charge mobility: 0.12 cm²/V·s (theoretical)

Pharmaceutical Research:

  • Antimicrobial screening against Gram-positive pathogens

  • MIC values: 128 μg/mL (B. subtilis)

Hazard CategoryClassificationPrecautionary Measures
Skin IrritationCategory 2Nitrile gloves, lab coat
Eye DamageCategory 2AGoggles with side shields
Respiratory ToxicitySTOT SE 3Fume hood, N95 respirator

Comparative Analysis with Structural Analogues

Key Structural Derivatives

CompoundSubstituentsLogPThermal Stability
2,2'-Dimethoxy-4,4'-dinitro-Dual methoxy/nitro1.89220°C decomposition
4-Methoxy-2-nitrobiphenylSingle nitro2.31190°C decomposition
1-Methoxy-2,4-dinitrobenzeneMonocyclic analogue1.5894-96°C melting

Trend Analysis:

  • Biphenyl derivatives exhibit 40-60°C higher thermal stability vs. monocyclic analogs

  • LogP increases with nitro group count despite polarity

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